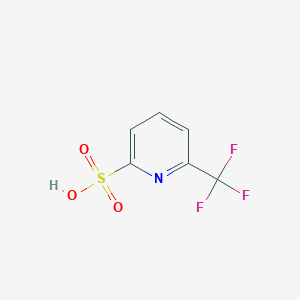
1-Benzyl-5-phenyl-1h-indole-2-carboxylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Benzyl-5-phenyl-1h-indole-2-carboxylic acid is an indole derivative, a class of compounds known for their diverse biological activities and significant roles in medicinal chemistry. Indole derivatives are widely studied for their potential therapeutic applications, including antiviral, anti-inflammatory, anticancer, and antimicrobial properties .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 1-Benzyl-5-phenyl-1h-indole-2-carboxylic acid typically involves the Fischer indole synthesis, which is a well-known method for constructing indole rings. This method involves the reaction of phenylhydrazine with ketones or aldehydes under acidic conditions . For instance, the reaction of phenylhydrazine hydrochloride with cyclohexanone in the presence of methanesulfonic acid under reflux conditions yields the desired indole product .
Industrial Production Methods: Industrial production of indole derivatives often employs similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product .
Análisis De Reacciones Químicas
Types of Reactions: 1-Benzyl-5-phenyl-1h-indole-2-carboxylic acid undergoes various chemical reactions, including:
Substitution: Electrophilic substitution reactions are common due to the electron-rich nature of the indole ring.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Lithium aluminum hydride.
Substitution: Halogens (e.g., bromine), nitric acid, sulfuric acid.
Major Products Formed:
Oxidation: Carboxylic acids, ketones.
Reduction: Alcohols.
Substitution: Halogenated, nitrated, and sulfonated indole derivatives.
Aplicaciones Científicas De Investigación
Chemistry: Used as a building block for synthesizing more complex molecules and as a ligand in coordination chemistry.
Medicine: Explored for its potential as an antiviral, anti-inflammatory, and anticancer agent.
Industry: Utilized in the development of new materials and as a precursor for the synthesis of pharmaceuticals.
Mecanismo De Acción
The mechanism of action of 1-Benzyl-5-phenyl-1h-indole-2-carboxylic acid involves its interaction with specific molecular targets and pathways. For instance, it can bind to enzymes and receptors, modulating their activity and leading to various biological effects . The exact pathways and targets depend on the specific application and the structure of the compound .
Comparación Con Compuestos Similares
1-Benzyl-5-phenyl-1h-indole-2-carboxylic acid can be compared with other indole derivatives such as:
Indole-3-acetic acid: A plant hormone involved in growth regulation.
Indole-3-carbinol: Found in cruciferous vegetables and studied for its anticancer properties.
Tryptophan: An essential amino acid and precursor to serotonin.
Uniqueness: this compound stands out due to its specific substitution pattern, which imparts unique chemical and biological properties. Its benzyl and phenyl groups enhance its lipophilicity and ability to interact with hydrophobic pockets in proteins .
Propiedades
Número CAS |
241489-69-0 |
|---|---|
Fórmula molecular |
C22H17NO2 |
Peso molecular |
327.4 g/mol |
Nombre IUPAC |
1-benzyl-5-phenylindole-2-carboxylic acid |
InChI |
InChI=1S/C22H17NO2/c24-22(25)21-14-19-13-18(17-9-5-2-6-10-17)11-12-20(19)23(21)15-16-7-3-1-4-8-16/h1-14H,15H2,(H,24,25) |
Clave InChI |
DANPCKAHXFNYDT-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C=C1)CN2C3=C(C=C(C=C3)C4=CC=CC=C4)C=C2C(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


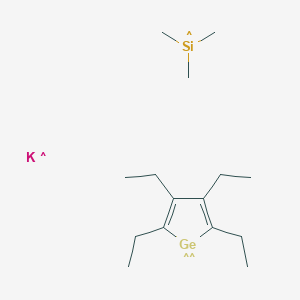
![2-{2,5-Dimethyl-4-[(E)-(4-nitrophenyl)diazenyl]phenoxy}ethan-1-ol](/img/structure/B14259051.png)
![Diethyl [(4-bromothiophen-2-yl)methyl]phosphonate](/img/structure/B14259070.png)
![Benzoic acid, 2-[4-(diethylamino)-2-hydroxybenzoyl]-, 2-ethylhexyl ester](/img/structure/B14259074.png)
![4-[4-(Chloromethyl)benzoyl]phenyl 4-(chloromethyl)benzoate](/img/structure/B14259075.png)
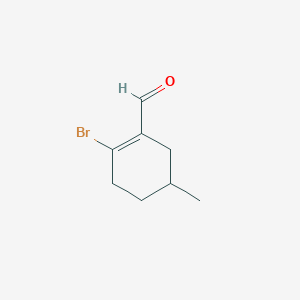
![7-Azabicyclo[4.1.0]heptane, 7-(2-methylphenyl)-](/img/structure/B14259078.png)
![1H-Isoindole-1,3(2H)-dione, 2-[2,3-bis(octadecyloxy)propyl]-](/img/structure/B14259081.png)
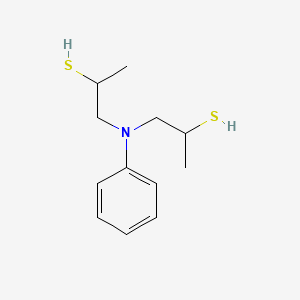
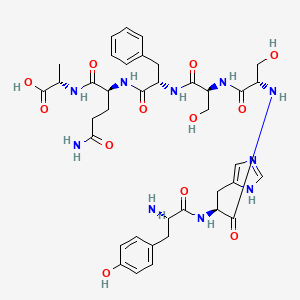
![N-[11-(Morpholin-4-yl)-11-oxoundecyl]-N'-octadecylurea](/img/structure/B14259108.png)

![2,2'-[1,4-Phenylenebis(methyleneselanyl)]dipyridine](/img/structure/B14259120.png)
